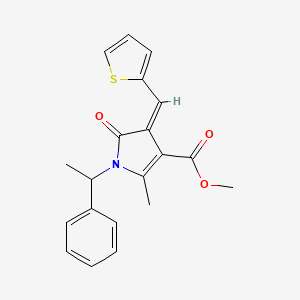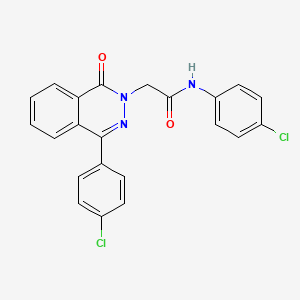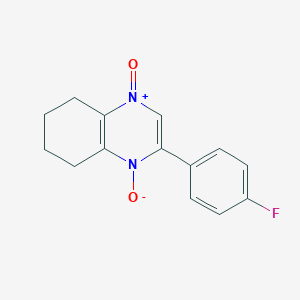
methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various functional groups
准备方法
The synthesis of methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the thiophene and phenylethyl groups. The synthetic route may involve the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiophene Group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated pyrrole derivative.
Introduction of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation, where a phenylethyl halide reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions will depend on the specific conditions and reagents used, but they may include various derivatives with modified functional groups or ring structures.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for the treatment of diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also be used as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction.
Receptor Binding: The compound may bind to a receptor on the surface of a cell, triggering a signaling pathway that leads to a biological response.
DNA Intercalation: The compound may insert itself between the base pairs of DNA, disrupting the normal function of the genetic material.
The specific molecular targets and pathways involved will need to be determined through experimental studies.
相似化合物的比较
Methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds with a pyrrole ring and various substituents, which may have similar chemical properties and reactivity.
Thiophene Derivatives:
Phenylethyl Derivatives: Compounds with a phenylethyl group and various functional groups, which may have similar biological activity and potential as drug candidates.
属性
分子式 |
C20H19NO3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
methyl (4Z)-2-methyl-5-oxo-1-(1-phenylethyl)-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-13(15-8-5-4-6-9-15)21-14(2)18(20(23)24-3)17(19(21)22)12-16-10-7-11-25-16/h4-13H,1-3H3/b17-12- |
InChI 键 |
OBOCUNKHDWENNL-ATVHPVEESA-N |
手性 SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C(C)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)
![N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11604403.png)
![2-ethoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11604421.png)

![6-methyl-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11604426.png)

![methyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604440.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11604441.png)
![8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604449.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11604456.png)

![ethyl (3aS,4R,9bR)-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11604465.png)
![N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11604469.png)
![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11604473.png)